molecular formula C19H20ClF3N2O B3037280 2-[4-(3-Chlorophenyl)piperazino]-1-[4-(trifluoromethyl)phenyl]-1-ethanol CAS No. 477853-87-5

2-[4-(3-Chlorophenyl)piperazino]-1-[4-(trifluoromethyl)phenyl]-1-ethanol

Cat. No. B3037280
CAS RN: 477853-87-5
M. Wt: 384.8 g/mol
InChI Key: PAWQPFAQROYTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-(3-Chlorophenyl)piperazino]-1-[4-(trifluoromethyl)phenyl]-1-ethanol” is a chemical compound with the CAS number 477853-87-5 . It’s available for purchase from chemical suppliers .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol is prepared by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine. This synthesis process involves optimizing technological parameters such as raw material ratio, reaction time, and temperature (Wang Jin-peng, 2013).

Kinetic and Mechanism Studies

  • The kinetics and mechanisms of reactions involving compounds like 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines, including piperazine derivatives, have been studied. This research aids in understanding the reaction dynamics of similar chemical structures (E. Castro et al., 2001).

Antitumor Activity

  • Piperazine-based tertiary amino alcohols, similar in structure to the compound , have been synthesized and evaluated for their effect on tumor DNA methylation in vitro. This research highlights the potential antitumor applications of such compounds (N. Hakobyan et al., 2020).

Solubility and Thermodynamics

  • Studies on novel antifungal compounds from the 1,2,4-triazole class, which include structures with piperazine derivatives, focus on their solubility in various solvents. Understanding the solubility and thermodynamic properties of these compounds is crucial for their pharmaceutical applications (T. Volkova et al., 2020).

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF3N2O/c20-16-2-1-3-17(12-16)25-10-8-24(9-11-25)13-18(26)14-4-6-15(7-5-14)19(21,22)23/h1-7,12,18,26H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWQPFAQROYTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=C(C=C2)C(F)(F)F)O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Chlorophenyl)piperazino]-1-[4-(trifluoromethyl)phenyl]-1-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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